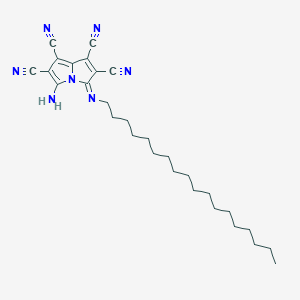
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple cyano groups and an octadecylimino substituent, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- typically involves a nucleophilic substitution reaction on the amino group of the anion 2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide. This reaction is facilitated by a sigmatropic rearrangement via a [1,5]-H shift. The reaction conditions often include the use of specific solvents and controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as controlled sublimation and the use of specialized equipment to handle the reactive intermediates and final product .
Chemical Reactions Analysis
Types of Reactions
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the cyano groups, potentially leading to the formation of amines or other reduced species.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino and cyano groups
Common Reagents and Conditions
Common reagents used in these reactions include ammonia, water, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, interaction with ammonia can lead to the formation of ammonium salts, while reactions with water can result in protonated species .
Scientific Research Applications
3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3H-Pyrrolizine-1,2,6,7-tetracarbonitrile, 5-amino-3-(octadecylimino)- involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The compound’s cyano groups and amino substituents play a crucial role in its reactivity and ability to form stable complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-imino-1,2,6,7-tetracyano-3H-pyrrolizine: Shares a similar core structure but lacks the octadecylimino substituent.
2-(5-amino-3,4-dicyano-2H-pyrrol-2-ylidene)-1,1,2-tricyanoethanide: Another related compound with similar reactivity but different substituents.
Properties
CAS No. |
408497-80-3 |
|---|---|
Molecular Formula |
C29H39N7 |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
3-amino-5-octadecyliminopyrrolizine-1,2,6,7-tetracarbonitrile |
InChI |
InChI=1S/C29H39N7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35-29-26(22-33)24(20-31)27-23(19-30)25(21-32)28(34)36(27)29/h2-18,34H2,1H3 |
InChI Key |
LTXWUWZNOXHPIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=C1C(=C(C2=C(C(=C(N21)N)C#N)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![([1,1'-Biphenyl]-4,4'-diyl)bis[ethenyl(dimethyl)silane]](/img/structure/B14235678.png)
![3,3'-[(4-{(E)-[(3-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14235689.png)

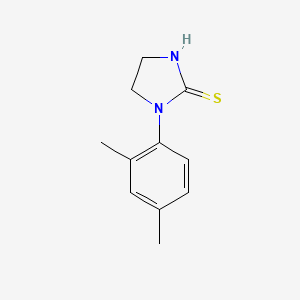
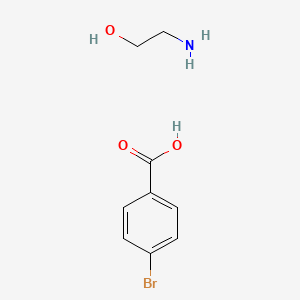
![N-(Cyclohexylmethyl)-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14235701.png)
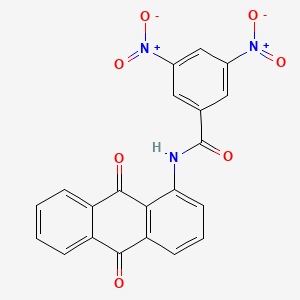
![1-Methyl-3-[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14235715.png)
![Thiazole, 2,2'-[1,4-phenylenebis(methylenethio)]bis-](/img/structure/B14235717.png)
![4-[5-(Furan-2-yl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14235722.png)
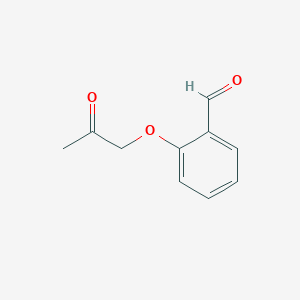
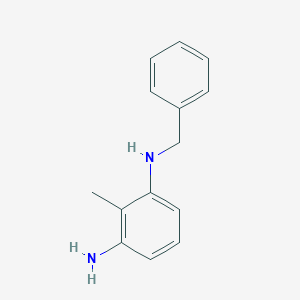

![(3,3-Diphenyl-3H-naphtho[2,1-b]pyran-5-yl)methanol](/img/structure/B14235758.png)
